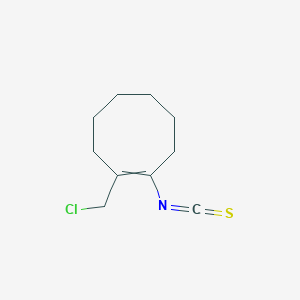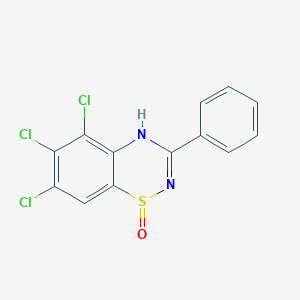
5,6,7-Trichloro-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7-Trichloro-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(4H)-one is a synthetic organic compound belonging to the benzothiadiazine family. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trichloro-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(4H)-one typically involves the chlorination of a benzothiadiazine precursor. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various functionalized benzothiadiazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5,6,7-Trichloro-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of benzothiadiazine compounds are explored for their potential as pharmaceuticals. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 5,6,7-Trichloro-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or modulate the activity of these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazine: A parent compound with similar structural features.
Chlorothiazide: A diuretic drug with a benzothiadiazine core.
Hydrochlorothiazide: Another diuretic with a similar structure.
Uniqueness
5,6,7-Trichloro-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(4H)-one is unique due to its specific substitution pattern and the presence of multiple chlorine atoms. This structural uniqueness may confer distinct chemical and biological properties compared to other benzothiadiazine derivatives.
Properties
CAS No. |
89983-63-1 |
|---|---|
Molecular Formula |
C13H7Cl3N2OS |
Molecular Weight |
345.6 g/mol |
IUPAC Name |
5,6,7-trichloro-3-phenyl-4H-1λ4,2,4-benzothiadiazine 1-oxide |
InChI |
InChI=1S/C13H7Cl3N2OS/c14-8-6-9-12(11(16)10(8)15)17-13(18-20(9)19)7-4-2-1-3-5-7/h1-6H,(H,17,18) |
InChI Key |
YHBLUEXEBORYMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NS(=O)C3=CC(=C(C(=C3N2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


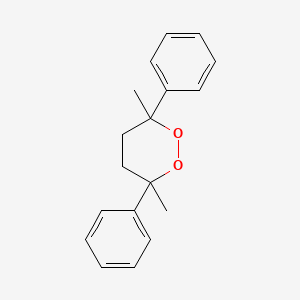
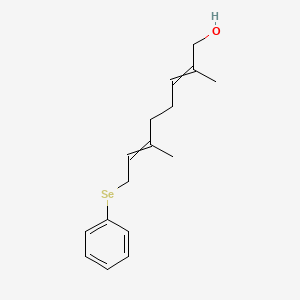
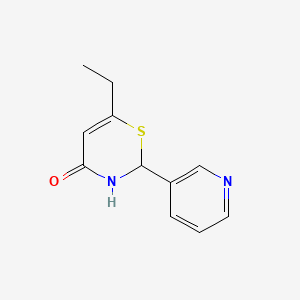
![2-[(Dimethylamino)methylidene]-3-methylbutanal](/img/structure/B14400452.png)
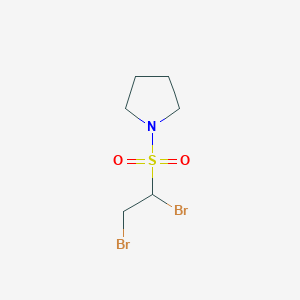
![2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate](/img/structure/B14400463.png)
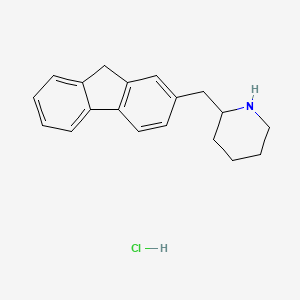
methanone](/img/structure/B14400474.png)
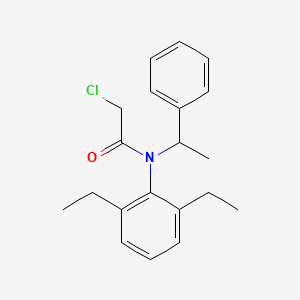
![N'-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14400478.png)

![2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one](/img/structure/B14400504.png)
